molecular formula C14H12F2O B3031993 1-(Benzyloxy)-2-(difluoromethyl)benzene CAS No. 915799-68-7

1-(Benzyloxy)-2-(difluoromethyl)benzene

Cat. No.: B3031993
CAS No.: 915799-68-7
M. Wt: 234.24
InChI Key: KTMMTXOXSXLMJK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(difluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-(difluoromethyl)benzene typically involves the nucleophilic substitution of a suitable benzene derivative. One common method is the reaction of a benzyloxy-substituted benzene with a difluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-(difluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzene derivatives with a methyl group.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-(difluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(difluoromethyl)benzene involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The benzyloxy group may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-(difluoromethyl)benzene
  • 1-(Benzyloxy)-3-(difluoromethyl)benzene
  • 1-(Benzyloxy)-2-(trifluoromethyl)benzene

Uniqueness: 1-(Benzyloxy)-2-(difluoromethyl)benzene is unique due to the specific positioning of the benzyloxy and difluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other similar compounds.

Properties

IUPAC Name

1-(difluoromethyl)-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMMTXOXSXLMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40841878
Record name 1-(Benzyloxy)-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40841878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915799-68-7
Record name 1-(Difluoromethyl)-2-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915799-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyloxy)-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40841878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-2-(difluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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